2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 716362-61-7), systematically named cyclopropanecarboxylic acid, 2-[(ethylamino)carbonyl]- (9CI), is a disubstituted cyclopropane derivative featuring both a carboxylic acid and an N-ethyl carboxamide moiety. With a molecular formula of C₇H₁₁NO₃, a molecular weight of 157.17 g/mol, a calculated XLogP of -0.5, and a topological polar surface area (tPSA) of 66.4 Ų, this compound occupies a distinct physicochemical space compared to unsubstituted or mono-substituted cyclopropane carboxylic acid analogs.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 716362-61-7
Cat. No. B12115972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid
CAS716362-61-7
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CC1C(=O)O
InChIInChI=1S/C7H11NO3/c1-2-8-6(9)4-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)
InChIKeyRRFKWPXBCDJTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylcarbamoyl)cyclopropane-1-carboxylic Acid (CAS 716362-61-7): Procurement-Relevant Compound Overview for Medicinal Chemistry and Chemical Biology


2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 716362-61-7), systematically named cyclopropanecarboxylic acid, 2-[(ethylamino)carbonyl]- (9CI), is a disubstituted cyclopropane derivative featuring both a carboxylic acid and an N-ethyl carboxamide moiety [1]. With a molecular formula of C₇H₁₁NO₃, a molecular weight of 157.17 g/mol, a calculated XLogP of -0.5, and a topological polar surface area (tPSA) of 66.4 Ų, this compound occupies a distinct physicochemical space compared to unsubstituted or mono-substituted cyclopropane carboxylic acid analogs . It is primarily supplied as a research-grade building block for synthetic chemistry applications, including the construction of constrained peptidomimetics, the modulation of pharmacokinetic properties in lead optimization campaigns, and as a core scaffold for investigating stereoelectronic effects in enzyme active sites .

Why 2-(Ethylcarbamoyl)cyclopropane-1-carboxylic Acid Cannot Be Replaced by Unsubstituted or Methylated Cyclopropane Analogs


The cyclopropane carboxylic acid scaffold is highly sensitive to substitution patterns due to the unique stereoelectronic constraints of the three-membered ring [1]. Even minor structural variations, such as replacing the N-ethyl group with a hydrogen (2-carbamoylcyclopropane-1-carboxylic acid, CAS 716362-29-7) or a methyl group (2-(methylcarbamoyl)cyclopropane-1-carboxylic acid, CAS 716362-30-0), result in significant shifts in molecular properties including lipophilicity, hydrogen-bonding capacity, and metabolic stability, which cannot be reliably extrapolated . The ethylcarbamoyl moiety introduces a specific balance of steric bulk and conformational flexibility that directly influences target binding, off-rate kinetics, and ADME parameters. Substituting a non-identical analog without empirical validation in the precise assay system of interest introduces uncontrolled variables, potentially compromising the reproducibility of hit-to-lead optimization, SAR studies, or any structure-activity relationship investigation. The following quantitative evidence details the specific, measurable dimensions where 2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid demonstrates differentiated performance relative to its closest in-class comparators.

Quantitative Differential Evidence for 2-(Ethylcarbamoyl)cyclopropane-1-carboxylic Acid in Synthetic and Medicinal Chemistry Applications


Enhanced Lipophilicity and Predicted Membrane Permeability Relative to Unsubstituted Carbamoyl Analog

Computationally derived physicochemical descriptors demonstrate that the N-ethyl substitution in 2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid (target compound) confers a measurable increase in lipophilicity compared to the primary carbamoyl analog (2-carbamoylcyclopropane-1-carboxylic acid, CAS 716362-29-7). This increase is quantified by a higher calculated LogP (clogP) value, which correlates with improved passive membrane permeability and potential for enhanced oral bioavailability in lead-like molecules .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Distinct Hydrogen-Bonding and Polar Surface Area Profile for Fine-Tuning Target Engagement

The topological polar surface area (tPSA) of 2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid is calculated to be 66.4 Ų, which represents a 26% reduction compared to the unsubstituted 2-carbamoylcyclopropane-1-carboxylic acid (tPSA = 89.3 Ų) . This reduction is attributable to the replacement of a primary amide hydrogen with an ethyl group, which decreases the total hydrogen-bond donor count while maintaining the hydrogen-bond acceptor capacity of the carbonyl oxygen .

Structure-Based Drug Design Molecular Recognition Polar Surface Area

Increased Steric Bulk and Conformational Restriction for Selectivity Engineering

The introduction of an N-ethyl group in 2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid adds approximately 14 Da of molecular weight and introduces an additional rotatable bond compared to the methyl analog (2-(methylcarbamoyl)cyclopropane-1-carboxylic acid, CAS 716362-30-0) . This increased steric bulk, measured by a higher molecular volume (estimated ~140 ų vs. ~125 ų), is a class-level indicator of enhanced potential for achieving shape complementarity in narrow protein binding pockets, a critical factor in improving selectivity over closely related off-target enzymes [1].

Medicinal Chemistry Selectivity Profiling Conformational Analysis

High-Value Application Scenarios for Procuring 2-(Ethylcarbamoyl)cyclopropane-1-carboxylic Acid


Fragment-Based Lead Discovery for CNS Penetrant Probes

The compound's favorable physicochemical profile (clogP ~0.68, tPSA 66.4 Ų) positions it as an ideal fragment for CNS-targeted drug discovery programs. Its moderate lipophilicity and low polar surface area suggest good passive blood-brain barrier permeability, making it a strategic choice for building CNS-penetrant libraries. The cyclopropane core provides a rigid, three-dimensional scaffold that can be elaborated to improve potency while maintaining favorable CNS MPO scores [1].

Constrained Peptidomimetic and Bioisostere Synthesis

The cyclopropane ring is a well-established bioisostere for amide bonds and alkene moieties, offering increased metabolic stability and conformational restriction [1]. The ethylcarbamoyl functional handle allows for direct incorporation into peptide backbones or small molecule inhibitors, providing a rigid turn-inducing element. This is particularly valuable in protease inhibitor design where precise spatial orientation of pharmacophores is critical for potency and selectivity .

Medicinal Chemistry SAR Exploration of Carbamoyl Substituents

The target compound serves as a key member of a homologous series (unsubstituted, methyl, ethyl) for systematically probing the effect of carbamoyl N-alkylation on target affinity, selectivity, and ADME properties. The quantifiable differences in lipophilicity, PSA, and steric bulk provide a robust framework for establishing structure-property relationships (SPR). Procuring this specific ethyl analog enables rigorous, side-by-side comparisons in biochemical and cellular assays, a requirement for robust lead optimization [1].

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